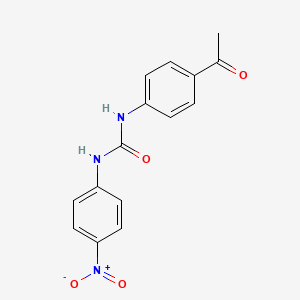

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea is a chemical compound with the molecular formula C15H13N3O4 . It is a complex organic compound that has potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea consists of 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea has a density of 1.4±0.1 g/cm3, a boiling point of 411.6±30.0 °C at 760 mmHg, and a flash point of 202.7±24.6 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its molar refractivity is 81.6±0.3 cm3, and it has a polar surface area of 104 Å2 .Wissenschaftliche Forschungsanwendungen

Anion Sensing Applications

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea derivatives are utilized in the development of optical sensors for anion detection, particularly fluoride ions. Novel acetylenes with urea groups exhibit colorimetric responses to fluoride ions, indicating their potential as selective anion sensors. This is attributed to the interaction between the urea and fluoride ions through hydrogen bonding or deprotonation processes (Su et al., 2013).

Interaction with Oxoanions

Studies have shown that 1,3-bis(4-nitrophenyl)urea interacts with various oxoanions, forming bright yellow complexes. The stability of these complexes decreases with the anion's basicity. The interaction with fluoride ions results in urea deprotonation, illustrating the compound's unique reactivity with specific anions (Boiocchi et al., 2004).

Synthesis of Ureas and Hydroxamic Acids

Urea derivatives, including 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea, are used in methodologies for synthesizing ureas and hydroxamic acids from carboxylic acids. These methods feature good yields without racemization, highlighting their significance in synthetic chemistry (Thalluri et al., 2014).

DNA-Binding and Biological Activities

These urea derivatives are also explored for their DNA-binding capabilities, which are crucial in understanding their potential anti-cancer properties. The binding constants of these compounds with DNA have been quantified, providing insights into their biological activities (Tahir et al., 2015).

Nonlinear Optical Properties

Some derivatives display high quadratic nonlinear optical efficiency, surpassing that of urea. This suggests their potential in optical applications, such as in photonic devices (Chiffre et al., 2001).

Anticancer Agent Synthesis

Urea derivatives are synthesized and evaluated for cytotoxicity on human adenocarcinoma cells, indicating their potential as anticancer agents. Some derivatives have shown comparable cytotoxicity to known cancer drugs, signifying their importance in medicinal chemistry (Gaudreault et al., 1988).

Rheology and Gelation of Low Molecular Weight Hydrogelators

These urea compounds have been found to form hydrogels in acidic conditions, with their physical properties being tunable by varying the anion identity. This feature is useful in designing materials with specific rheological properties (Lloyd & Steed, 2011).

Eigenschaften

IUPAC Name |

1-(4-acetylphenyl)-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10(19)11-2-4-12(5-3-11)16-15(20)17-13-6-8-14(9-7-13)18(21)22/h2-9H,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUOACHZKGXVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

![6-Fluoro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2502422.png)

![N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2502423.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2502426.png)

![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)

![N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2502431.png)

![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)